2-Methoxy-6-methylpyrimidin-4-amine
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Overview
Description
2-Methoxy-6-methylpyrimidin-4-amine is an organic compound with the molecular formula C6H9N3O. It belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the condensation of o-methyl isourea salt with cyanoacetate, followed by methylation and cyclization reactions. The reaction conditions typically involve the use of anhydrous methanol as a solvent and dry hydrogen chloride gas for the addition reaction .
This is followed by a condensation reaction with a deacidification agent and cyanamide, and finally, a cyclization reaction with a Lewis acid protecting agent .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to improve yield and selectivity while minimizing the generation of waste. The use of green chemistry principles, such as the reduction of hazardous reagents and solvents, is also considered in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-Methoxy-6-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can lead to the modulation of biological processes, such as cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methylpyrimidine: Similar in structure but with an amino group at position 2.
4-Amino-2,6-dimethoxypyrimidine: Contains two methoxy groups at positions 2 and 6.
2-Amino-4,6-dimethoxypyrimidine: Contains amino and methoxy groups at positions 2 and 4
Uniqueness
2-Methoxy-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSIYKXFJURIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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